4-メチル-3-ニトロフェニルイソシアネート

概要

説明

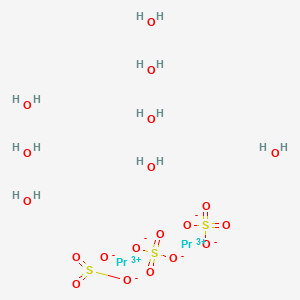

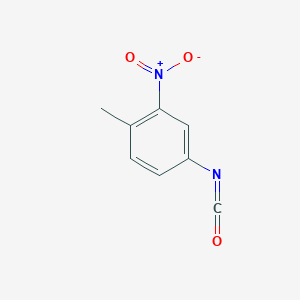

4-Methyl-3-nitrophenyl isocyanate is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Methyl-3-nitrophenyl isocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158456. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-3-nitrophenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-nitrophenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

多様な化合物の合成

4-メチル-3-ニトロフェニルイソシアネート (4-MNP) は、多様な化合物の合成において広く使用されている有機化合物です . その反応性と構造特性により、4-MNP は様々な複雑な分子の形成における重要な試薬として機能します .

生体適合性材料の開発

4-MNP は、生体適合性材料の開発にも使用されています . これらの材料は、治療目的または診断目的で生物系と相互作用するように設計されています。 4-MNP の独自の特性により、これらの材料の創出において貴重な構成要素となっています .

ポリマー合成

この化合物は、ポリマーの合成において重要な役割を果たしています . ポリマーは、プラスチックや樹脂から繊維や接着剤に至るまで、幅広い用途を持っています。 4-MNP のポリマーを形成する能力は、科学研究におけるその重要性に貢献しています .

医薬品中間体

4-メチル-3-ニトロフェニルイソシアネートは、医薬品中間体として使用されています . これは、様々な医薬品化合物の合成に関与し、新薬や治療法の開発に貢献しています .

2-(5-メチル-3,4-ジフェニル-1H-ピロール-2-カルボニル)-N-(4-ニトロフェニル)ヒドラジンカルボキサミドの合成

4-MNP に類似した化合物である 4-ニトロフェニルイソシアネートは、2-(5-メチル-3,4-ジフェニル-1H-ピロール-2-カルボニル)-N-(4-ニトロフェニル)ヒドラジンカルボキサミドの合成に使用されてきました . これは、4-MNP が同様の合成経路で潜在的に使用できる可能性を示唆しています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www

Safety and Hazards

作用機序

Target of Action

The primary targets of 4-Methyl-3-nitrophenyl isocyanate (4-MNP) are nucleophiles such as hydroxyl groups and amines . These groups are abundant in biological systems, being present in proteins, nucleic acids, and other biomolecules. Their role is to participate in chemical reactions, often acting as a reactant that donates an electron pair to form a chemical bond.

Mode of Action

The mechanism of action of 4-MNP stems from its ability to react with its targets, the nucleophiles . This reaction follows a nucleophilic substitution pathway, wherein the hydroxyl group of 4-MNP is replaced by the isocyanate group of HNCO . Consequently, this reaction yields 4-MNP and typically an alcohol byproduct .

Biochemical Pathways

4-MNP is extensively utilized in the synthesis of diverse compounds and materials . Its applications span various domains of scientific research, encompassing the synthesis of polymers like hydrogels and polyurethanes . Additionally, 4-MNP plays a crucial role in the synthesis of various organometallic compounds such as organolithium and organozinc compounds .

Result of Action

The result of 4-MNP’s action is the formation of new compounds through its reaction with nucleophiles . This can lead to the creation of a wide variety of materials, including polymers and organometallic compounds . The specific molecular and cellular effects would depend on the particular context and the other reactants involved.

Action Environment

The action of 4-MNP can be influenced by environmental factors. For instance, it is known to be air and moisture sensitive . Exposure to air or moist environments can potentially affect its reactivity and stability . Therefore, it is typically handled and stored under controlled conditions to maintain its efficacy .

生化学分析

Biochemical Properties

The mechanism of action of 4-Methyl-3-nitrophenyl isocyanate stems from its ability to react with nucleophiles such as hydroxyl groups and amines . This reaction follows a nucleophilic substitution pathway, wherein the hydroxyl group of 4-Methyl-3-nitrophenyl isocyanate is replaced by the isocyanate group of HNCO .

Cellular Effects

It is known that isocyanates can cause skin and eye irritation, and may cause respiratory irritation .

Molecular Mechanism

The molecular mechanism of 4-Methyl-3-nitrophenyl isocyanate involves its reaction with nucleophiles such as hydroxyl groups and amines . This reaction follows a nucleophilic substitution pathway .

Temporal Effects in Laboratory Settings

It is known that isocyanates are generally stable and do not undergo hazardous polymerization .

特性

IUPAC Name |

4-isocyanato-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-6-2-3-7(9-5-11)4-8(6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIORBBLUSMONPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065500 | |

| Record name | 4-Methyl-3-nitrophenylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13471-69-7 | |

| Record name | 4-Isocyanato-1-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13471-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-isocyanato-1-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-isocyanatotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 4-isocyanato-1-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-3-nitrophenylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)